molecular formula C14H10ClIO B1359006 4-Chloro-4'-iodo-3-methylbenzophenone CAS No. 951891-23-9

4-Chloro-4'-iodo-3-methylbenzophenone

Cat. No. B1359006
CAS RN: 951891-23-9
M. Wt: 356.58 g/mol
InChI Key: CBPMLCMDVODISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-Chloro-4'-iodo-3-methylbenzophenone is not directly studied in the provided papers. However, the papers do discuss related halogenated compounds and their reactions, which can provide indirect insights into the chemical behavior of halogenated benzophenones. For instance, the catalytic role of iodobenzene in the alpha-acetoxylation of ketones suggests that iodine-substituted compounds can participate in oxidation reactions . Similarly

Scientific Research Applications

Identification and Toxicity of Iodinated Disinfection Byproducts
4-Chloro-4'-iodo-3-methylbenzophenone may be implicated in the formation of iodinated disinfection byproducts (I-DBPs) during household cooking processes using chloraminated or chlorinated tap water and iodized salt. These I-DBPs are relatively unexplored and could pose toxicity concerns. For instance, phenolic I-DBPs were found to be significantly more toxic than their aliphatic counterparts (Pan, Zhang, & Li, 2016).

Dearomatization in Organic Synthesis
4-Chloro-4'-iodo-3-methylbenzophenone might have implications in the field of organic synthesis, particularly in the oxidative dearomatization processes. For example, specific treatments of methylphenols and methylanilines have been shown to result in their dearomatizing regioselective phenylation and oxygenation, leading to the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines respectively (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Halogen Bonding in Molecular Structures
The compound may be relevant in studies exploring halogen bonding as a structural determinant in chemical compounds. For example, the structural configuration of 4-halotriaroylbenzenes is greatly influenced by halogen bonding, with C-X...O=C interactions dominating in chloro and bromo derivatives, whereas I...I interactions are significant in the iodo derivative (Pigge, Vangala, & Swenson, 2006).

Synthesis and Functionalization of Selenophene Derivatives
In the synthesis of selenophene derivatives, 4-Chloro-4'-iodo-3-methylbenzophenone may be involved in electrophilic cyclization processes. This synthesis method has applications in producing various functionalized selenophenes, which are important in different chemical and pharmaceutical applications (Schumacher et al., 2010).

properties

IUPAC Name

(4-chloro-3-methylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPMLCMDVODISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-iodo-3-methylbenzophenone

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